7-Epiloganic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

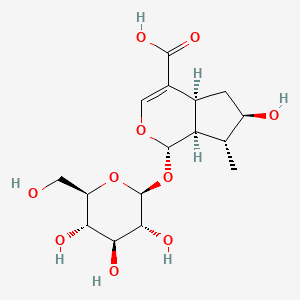

7-Epiloganic acid is a terpene glycoside.

Aplicaciones Científicas De Investigación

Chemical Applications

7-Epiloganic acid serves as a precursor in the synthesis of several bioactive compounds, particularly other iridoid glycosides. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex molecules used in pharmaceuticals.

- Synthesis of Oleuropein : this compound is integral in the biosynthetic pathway leading to oleuropein, a compound known for its health benefits. The conversion process involves several intermediates, including deoxyloganic acid and ligustroside .

Biological Applications

Research indicates that this compound plays a significant role in plant metabolism and defense mechanisms. It is involved in the production of secondary metabolites that contribute to the plant's resilience against environmental stressors.

- Metabolic Pathways : Studies have shown that this compound is part of metabolic pathways that produce various phytochemicals, enhancing the plant's defensive capabilities against herbivores and pathogens .

Medicinal Applications

The medicinal properties of this compound are being actively researched, with findings suggesting multiple health benefits:

- Anti-inflammatory Properties : Research has demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .

- Hepatoprotective Activity : Studies suggest that this compound can decrease lipid peroxidation and enhance antioxidant enzyme activity, contributing to liver protection against damage.

Industrial Applications

In the industrial sector, this compound is utilized in developing natural health products and pharmaceuticals. Its bioactive properties make it an attractive candidate for formulating dietary supplements aimed at promoting health and wellness.

Data Table: Summary of Research Findings on this compound

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal damage induced by oxidative stress, suggesting its potential as a neuroprotective agent.

- Hepatoprotective Effects in Rats : In a controlled trial involving Sprague Dawley rats, treatment with this compound showed marked improvement in liver function tests compared to untreated controls, indicating its protective effects against hepatotoxicity .

- Plant Metabolism Research : Investigations into Catharanthus roseus revealed that this compound is crucial for synthesizing secondary metabolites involved in plant defense mechanisms, emphasizing its importance in agricultural biotechnology .

Propiedades

Fórmula molecular |

C16H24O10 |

|---|---|

Peso molecular |

376.36 g/mol |

Nombre IUPAC |

(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1 |

Clave InChI |

JNNGEAWILNVFFD-DXNVVGTLSA-N |

SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.